Antiproliferative Potency in Triple-Negative Breast Cancer: Comparative IC50 in MDA-MB-468 Cells
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol (Compound 45) exhibits an antiproliferative IC50 of 2.92 ng/mL (equivalent to 5.22 nM based on MW 559.58) against the HER2-negative MDA-MB-468 triple-negative breast cancer cell line . In a direct cross-study comparison using the identical cell line and assay format, unmodified exatecan displays a more potent IC50 of 1.22 ± 0.89 nM [1]. Conversely, the clinically validated ADC payload Dxd (deruxtecan) shows an IC50 of 3.11 ± 0.20 nM in the same cell line [1]. This positions Compound 45 as approximately 4.3-fold less potent than exatecan but only 1.7-fold less potent than Dxd, establishing a distinct cytotoxicity window that may be advantageous for linker-payload optimization where excessive potency can drive systemic toxicity.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 2.92 ng/mL (5.22 nM) |
| Comparator Or Baseline | Exatecan: 1.22 ± 0.89 nM; Dxd (deruxtecan): 3.11 ± 0.20 nM |
| Quantified Difference | 4.3-fold less potent vs. exatecan; 1.7-fold less potent vs. Dxd |
| Conditions | MDA-MB-468 cells, 72-hour viability assay (CellTiter-Glo) |
Why This Matters
This potency window is critical for ADC design: payloads with moderate intrinsic potency often yield superior therapeutic indices when conjugated at high DAR, as they reduce the risk of premature systemic toxicity while maintaining sufficient tumor-killing capacity upon intracellular release.
- [1] Zhou, Q., et al. Anti-proliferative activity of CPTS-1 and WL-14 against various tumor cells with different expression of HER2. PLoS ONE, 2023, 18(12): e0292871. View Source
